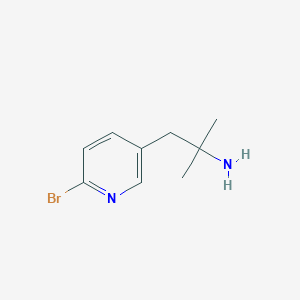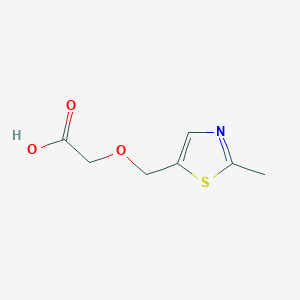
2-((2-Methylthiazol-5-yl)methoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Methylthiazol-5-yl)methoxy)acetic acid is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylthiazol-5-yl)methoxy)acetic acid typically involves the reaction of 2-methylthiazole with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiazole nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be explored to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Methylthiazol-5-yl)methoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated thiazole derivatives.
Aplicaciones Científicas De Investigación
2-((2-Methylthiazol-5-yl)methoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((2-Methylthiazol-5-yl)methoxy)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring is known to participate in various biochemical pathways, potentially leading to the modulation of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-Methylthiazol-4-yl)methoxy)acetic acid
- 2-((2-Methylthiazol-5-yl)methoxy)propionic acid
- 2-((2-Methylthiazol-5-yl)methoxy)butyric acid
Uniqueness
2-((2-Methylthiazol-5-yl)methoxy)acetic acid is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the methoxyacetic acid moiety also contributes to its distinct properties compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C7H9NO3S |
|---|---|
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
2-[(2-methyl-1,3-thiazol-5-yl)methoxy]acetic acid |
InChI |
InChI=1S/C7H9NO3S/c1-5-8-2-6(12-5)3-11-4-7(9)10/h2H,3-4H2,1H3,(H,9,10) |
Clave InChI |
RLRFYNVRKYCMBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(S1)COCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Bromo-5-chlorophenyl)methyl]piperazine](/img/structure/B13544729.png)
![rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13544735.png)


![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B13544756.png)
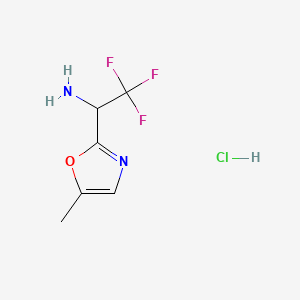
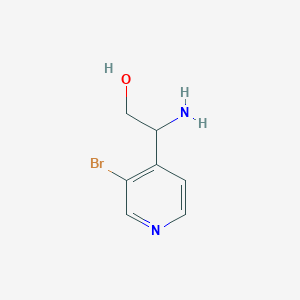
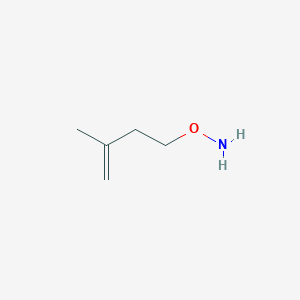
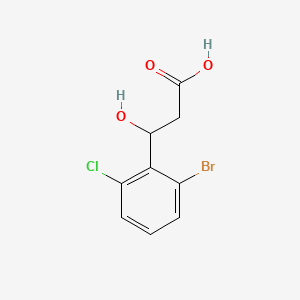
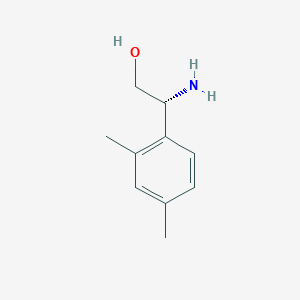
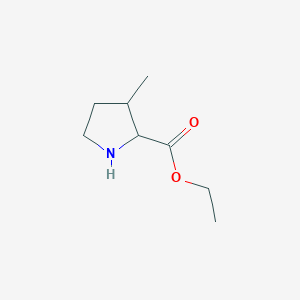
![4-Sulfocalix[4]arene, Hydrate](/img/structure/B13544781.png)
![1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride](/img/structure/B13544782.png)
